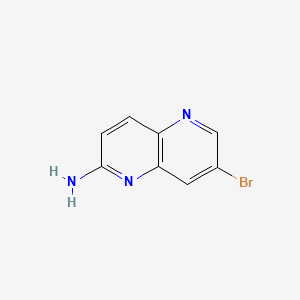

7-Bromo-1,5-naphthyridin-2-amine

Descripción general

Descripción

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound with the chemical formula C8H6BrN3 . It belongs to the class of 1,5-naphthyridines , which exhibit significant importance in medicinal chemistry due to their diverse biological activities .

2.

Synthesis Analysis

3.

Molecular Structure Analysis

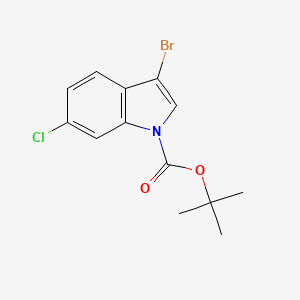

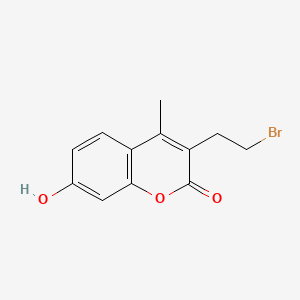

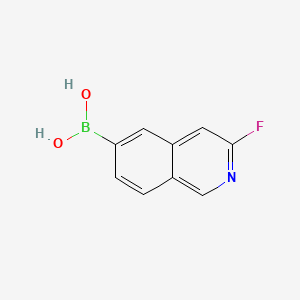

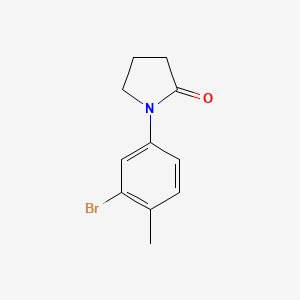

The molecular structure of 7-bromo-1,5-naphthyridin-2-amine consists of a naphthyridine core with a bromine substituent at the 7-position and an amino group at the 2-position. The arrangement of nitrogen atoms within the fused pyridine rings contributes to its unique properties. Refer to Figure 1 for the structural representation of isomeric naphthyridines :

4.

Chemical Reactions Analysis

- Formation of Metal Complexes : Coordination chemistry involving metal ions. These reactions contribute to the versatility of 1,5-naphthyridines in synthetic and medicinal applications .

6.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are used in the synthesis of various compounds and also act as a ligand for metal complexes formation .

For example, one study observed that 1,5-naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .

In terms of synthetic protocols, methods such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .

Propiedades

IUPAC Name |

7-bromo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDVTGZCODVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-naphthyridin-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)